3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid
Description
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is an aromatic α-keto acid derivative featuring a phenyl ring substituted with two methoxy groups at positions 2 and 3, linked to a 2-oxopropanoic acid moiety.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
BJOKFDLLFPWNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the keto group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy groups can direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or alcoholic solutions depending on the reaction type
Major Products
Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid
Reduction: 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic Acid and Analogs
*Note: Data for the target compound are inferred from analogs.
Key Observations:
- Substituent Effects: Methoxy groups (e.g., in this compound) increase lipophilicity compared to hydroxylated analogs like 3-(3-Hydroxyphenyl)-2-oxopropanoic acid . Bromine substituents (e.g., in 3-(2-Bromophenyl)-2-oxopropanoic acid) enhance electrophilicity and acidity due to electron-withdrawing effects .
- Molecular Weight Trends: Halogenated derivatives (e.g., bromine) exhibit higher molecular weights (243–289 g/mol) compared to non-halogenated analogs (180–224 g/mol) .
Reactivity and Stability
- Acidity : The α-keto acid moiety confers acidity, with pKa values influenced by substituents. Methoxy groups (electron-donating) may slightly reduce acidity compared to bromine (electron-withdrawing) .
- Synthetic Utility: Ethyl esters of related compounds (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) are intermediates in organic synthesis, suggesting similar utility for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
